molecular formula C26H24N2O2 B15210281 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole

3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole

Cat. No.: B15210281
M. Wt: 396.5 g/mol
InChI Key: ZPOUBHSSQZZXKW-UHFFFAOYSA-N
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Description

3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole is a complex organic compound featuring both oxazole and isoxazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be formed through the reaction of an amide with an aldehyde in the presence of a dehydrating agent. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenyl derivatives: Compounds with similar aromatic structures and functional groups.

    Oxazole and Isoxazole derivatives: Other heterocyclic compounds with similar ring structures.

Uniqueness

The uniqueness of 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole lies in its combined oxazole and isoxazole rings, along with the 2,6-dimethylphenyl group

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H24N2O2/c1-17-7-6-8-18(2)25(17)26-27-23(16-29-26)20-13-11-19(12-14-20)22-15-24(30-28-22)21-9-4-3-5-10-21/h3-14,23-24H,15-16H2,1-2H3

InChI Key

ZPOUBHSSQZZXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=NC(CO2)C3=CC=C(C=C3)C4=NOC(C4)C5=CC=CC=C5

Origin of Product

United States

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